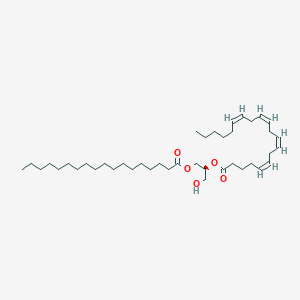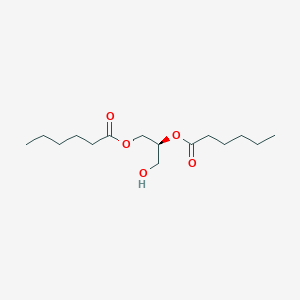
2-Methyl-3,4,6-trifluorobenzoic acid
Descripción general
Descripción
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound . It is a trifluorinated analogue of benzoic acid . It is a very useful synthetic intermediate that is commonly used in various applications .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid is represented by the SMILES stringCC1=C(C(F)=CC(F)=C1C(O)=O)F . The molecular weight is 190.12 .
Aplicaciones Científicas De Investigación
Antibacterial Research
2-Methyl-3,4,6-trifluorobenzoic Acid is used in the research of infectious diseases . It is used as a reference material for highly accurate and reliable data analysis in this field .
Cheminformatics-Directed Antibacterial Evaluation
In a study, an orthogonal cheminformatics-based approach was utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids . This indicates the potential use of 2-Methyl-3,4,6-trifluorobenzoic Acid in similar cheminformatics-directed antibacterial evaluations.
4. Synthetic Efforts Toward Complex Natural Product (NP) Scaffolds This compound can be used in synthetic efforts toward complex natural product (NP) scaffolds, particularly those aimed at expanding their bioactive chemical space .
Antibacterial Activities Against Staphylococcus Aureus
The compound can be used in the synthesis of α-methine bis (3′-indolyl) alkaloids, which have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .
Mecanismo De Acción
Target of Action
2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.
Propiedades
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-trifluorobenzoic acid | |
CAS RN |
119916-22-2 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Q & A
Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?
A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)











